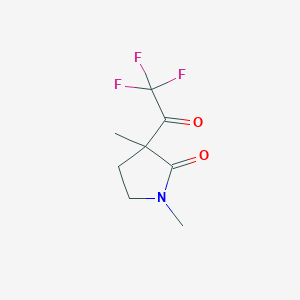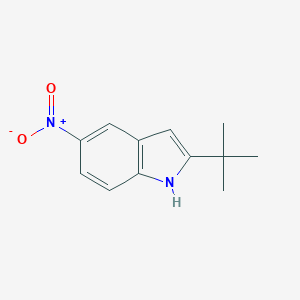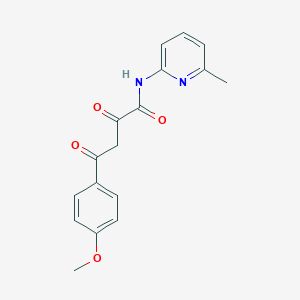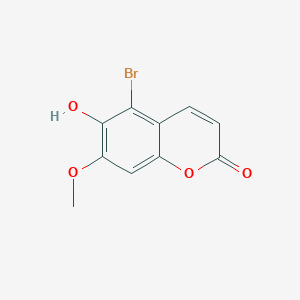
3-(3-Nitrophenyl)-5-chloroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-5-chloroisoxazole, also known as NCI-60, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and exhibits a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Nitrophenyl)-5-chloroisoxazole is not yet fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Nitrophenyl)-5-chloroisoxazole exhibits a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Nitrophenyl)-5-chloroisoxazole in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Moreover, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-(3-Nitrophenyl)-5-chloroisoxazole. One potential area of investigation is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and identify potential targets for cancer therapy. Additionally, this compound could be investigated for its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity.
Métodos De Síntesis
The synthesis of 3-(3-Nitrophenyl)-5-chloroisoxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 5-chloroisoxazole in the presence of a base. The reaction proceeds through an intermediate stage, which is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-5-chloroisoxazole has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancers. In addition, this compound has also been investigated for its anti-inflammatory and antimicrobial properties.
Propiedades
Número CAS |
181057-91-0 |
|---|---|
Fórmula molecular |
C9H5ClN2O3 |
Peso molecular |
224.6 g/mol |
Nombre IUPAC |
5-chloro-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
Clave InChI |
WPJYZIJMTOUVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
Sinónimos |
5-CHLORO-3-(3-NITROPHENYL)ISOXAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)












